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molecular formula C7H12OS B1296296 2,2,4,4-Tetramethylthietan-3-one CAS No. 58721-01-0

2,2,4,4-Tetramethylthietan-3-one

Cat. No. B1296296
M. Wt: 144.24 g/mol
InChI Key: RDTYEOXWKJSNTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04851548

Procedure details

Formamide (8.0 g, 178 mmol), 2,2,4,4-tetramethyl-3-oxothietane (1.0 g, 6.933 mmol) and aluminum chloride hexahydrate (100 mg) were placed in a Teflon lined Parr bomb and heated at 170° C. for 18 hours. The reaction was then cooled and taken up in water (20 ml). The aqueous solution was extracted with methylene chloride (3×20 ml), the extracts combined and concentrated under reduced pressure. The residue was refluxed with 1N HCl (20 ml) for 4 hours, the reaction cooled and washed with methylene chloride (2×20 ml). It was then brought to pH 14 by addition of 6N sodium hydroxide and extracted with the methylene chloride (3×20 ml). The combined extracts were dried (Na2SO4) and concentrated to give 0.600 g (60%) of title product, verified by its 1H-NMR spectrum.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Three
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
60%

Identifiers

REACTION_CXSMILES
[CH:1]([NH2:3])=O.[CH3:4][C:5]1([CH3:12])[C:8](=O)[C:7](C)([CH3:10])[S:6]1.O.O.O.O.O.O.[Cl-].[Al+3].[Cl-].[Cl-]>O>[NH2:3][CH:1]1[C:7]([CH3:10])([CH3:8])[S:6][C:5]1([CH3:12])[CH3:4] |f:2.3.4.5.6.7.8.9.10.11|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C(=O)N
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
CC1(SC(C1=O)(C)C)C
Step Three
Name
Quantity
100 mg
Type
reactant
Smiles
O.O.O.O.O.O.[Cl-].[Al+3].[Cl-].[Cl-]
Step Four
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with methylene chloride (3×20 ml)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
The residue was refluxed with 1N HCl (20 ml) for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction cooled
WASH
Type
WASH
Details
washed with methylene chloride (2×20 ml)
ADDITION
Type
ADDITION
Details
It was then brought to pH 14 by addition of 6N sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
extracted with the methylene chloride (3×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1C(SC1(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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